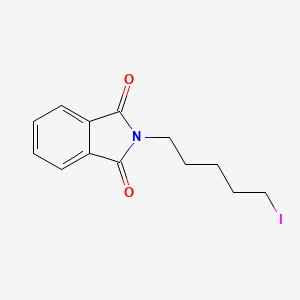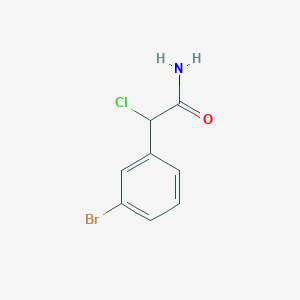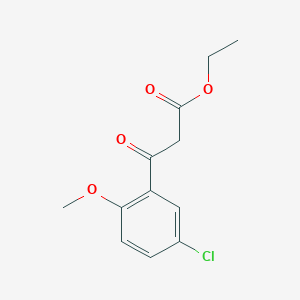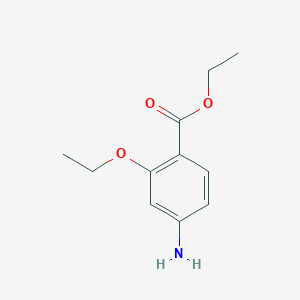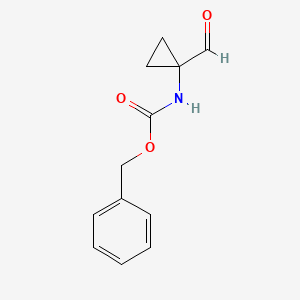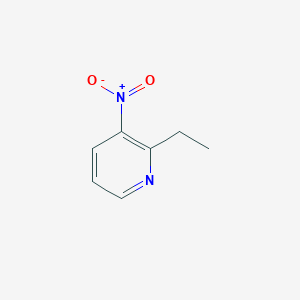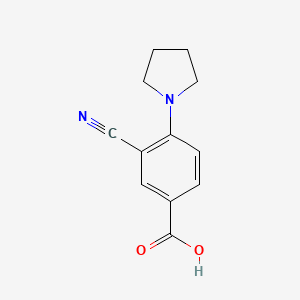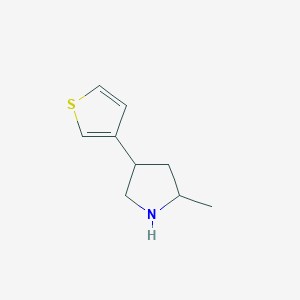
2-Methyl-4-(thiophen-3-yl)pyrrolidine
Vue d'ensemble
Description
“2-Methyl-4-(thiophen-3-yl)pyrrolidine” is a chemical compound with the CAS Number: 1343254-15-8 . It has a molecular weight of 167.27 and its molecular formula is C9H13NS . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “2-Methyl-4-(thiophen-3-yl)pyrrolidine”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives .
Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . It also contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .
Chemical Reactions Analysis
The synthesis of “2-Methyl-4-(thiophen-3-yl)pyrrolidine” and other thiophene derivatives often involves condensation reactions, such as the Gewald reaction . This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Physical And Chemical Properties Analysis
“2-Methyl-4-(thiophen-3-yl)pyrrolidine” is a liquid at room temperature . It has a molecular weight of 167.27 and its molecular formula is C9H13NS .
Applications De Recherche Scientifique
Conducting Polymers and Electrochromic Devices
Synthesis and Characterization of Conducting Polymers : Variş et al. (2006) synthesized a mixture of isomers, including structures similar to 2-Methyl-4-(thiophen-3-yl)pyrrolidine, which were polymerized chemically to produce soluble polymers. These polymers showed potential in electrochromic devices due to their solubility in organic solvents and their electrochromic properties, suggesting applications in smart windows, displays, and other electrochromic systems. The study highlighted the synthesis process, molecular weight determination, and characterization of these polymers through various spectroscopic techniques (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).
Antimicrobial Applications
Antibacterial and Antifungal Activities : Patel and Patel (2017) explored the antibacterial and antifungal activities of derivatives similar to 2-Methyl-4-(thiophen-3-yl)pyrrolidine. Their study synthesized and evaluated a series of compounds for their antimicrobial properties against various bacterial and fungal strains, developing a novel class of antimicrobial agents. This research provides insights into the potential therapeutic applications of such compounds in treating microbial infections (Patel & Patel, 2017).
Safety and Hazards
The safety information for “2-Methyl-4-(thiophen-3-yl)pyrrolidine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Orientations Futures
The future directions for “2-Methyl-4-(thiophen-3-yl)pyrrolidine” and other thiophene derivatives are likely to involve further exploration of their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mécanisme D'action
Target of Action
They have been used to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives have been known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives have been known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Thiophene derivatives have been known to exhibit a variety of effects due to their broad-spectrum biological activities .
Propriétés
IUPAC Name |
2-methyl-4-thiophen-3-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-7-4-9(5-10-7)8-2-3-11-6-8/h2-3,6-7,9-10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHWQGFZYGZIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



